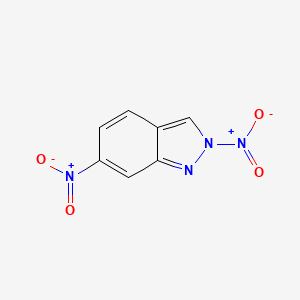

2,6-dinitro-2H-indazole

CAS No.: 31163-68-5

Cat. No.: VC14359088

Molecular Formula: C7H4N4O4

Molecular Weight: 208.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31163-68-5 |

|---|---|

| Molecular Formula | C7H4N4O4 |

| Molecular Weight | 208.13 g/mol |

| IUPAC Name | 2,6-dinitroindazole |

| Standard InChI | InChI=1S/C7H4N4O4/c12-10(13)6-2-1-5-4-9(11(14)15)8-7(5)3-6/h1-4H |

| Standard InChI Key | CZIDZUYPIHOUFI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=CN(N=C2C=C1[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Synthesis and Reaction Pathways

Nitration of Indazole Derivatives

The synthesis of 2,6-dinitro-2H-indazole typically begins with the nitration of indazole or its precursors. Kuvshinov et al. (2000) demonstrated a regiospecific method starting from 2,4,6-trinitrotoluene (TNT) . The process involves:

-

Formation of C-(2,4,6-trinitrophenyl)-N-R-azomethines: TNT reacts with aryl amines to form azomethine intermediates.

-

Nitro group substitution: The ortho-nitro group in the azomethine is replaced by an azido group using sodium azide (NaN₃).

-

Thermolysis: Heating the azide intermediates yields 2-R-4,6-dinitro-2H-indazoles .

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Azomethine formation | TNT + aryl amine, reflux | 70–85 | |

| Azide substitution | NaN₃, DMF, 80°C | 65–75 | |

| Thermolysis | Toluene, 110°C, 2h | 80–90 |

Structural Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for elucidating the structure of nitroindazoles. For example, GIAO (Gauge-Including Atomic Orbital) calculations and experimental NMR data for related compounds reveal distinct shifts due to nitro group electron-withdrawing effects :

Table 2: Representative NMR Data for Nitroindazole Derivatives

| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) | Reference |

|---|---|---|---|

| ¹H (H3) | 8.09–8.91 | ³J(H4–H5) = 7.5–8.5 | |

| ¹³C (C3a) | 113.9–149.2 | – | |

| ¹⁵N (N1) | –180.8 to –86.5 | – |

The ¹⁵N NMR signals for N1 and N2 in nitroindazoles are highly deshielded, ranging from –180.8 ppm (N1) to –45.2 ppm (N2) . Computational methods, such as MP2/6-31G**, further validate these assignments by correlating experimental shifts with calculated shieldings .

Biological and Pharmacological Activities

Anti-Inflammatory Properties

Applications in Chemical Synthesis

Intermediate for Heterocyclic Systems

2,6-Dinitro-2H-indazole serves as a precursor for polycyclic aromatics. For example:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume